molecular formula C18H13Cl2NO3S B5758015 N-1,3-benzodioxol-5-yl-3,6-dichloro-N-ethyl-1-benzothiophene-2-carboxamide

N-1,3-benzodioxol-5-yl-3,6-dichloro-N-ethyl-1-benzothiophene-2-carboxamide

Cat. No. B5758015
M. Wt: 394.3 g/mol
InChI Key: SIMIHVMKPBARDV-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-3,6-dichloro-N-ethyl-1-benzothiophene-2-carboxamide, also known as SERT Inhibitor, is a potential drug molecule that has been widely studied for its scientific research applications. It is a selective serotonin reuptake inhibitor that has shown promising results in treating various psychiatric disorders.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-3,6-dichloro-N-ethyl-1-benzothiophene-2-carboxamide Inhibitor has been extensively studied for its potential therapeutic applications in treating various psychiatric disorders, including depression, anxiety, and obsessive-compulsive disorder. It has also shown potential in treating drug addiction and chronic pain. N-1,3-benzodioxol-5-yl-3,6-dichloro-N-ethyl-1-benzothiophene-2-carboxamide Inhibitor has been tested in preclinical models and has shown promising results in reducing symptoms of depression and anxiety.

Mechanism of Action

N-1,3-benzodioxol-5-yl-3,6-dichloro-N-ethyl-1-benzothiophene-2-carboxamide Inhibitor selectively inhibits the reuptake of serotonin by blocking the serotonin transporter (N-1,3-benzodioxol-5-yl-3,6-dichloro-N-ethyl-1-benzothiophene-2-carboxamide). This leads to an increase in the extracellular serotonin concentration, which is associated with an improvement in mood and reduction in anxiety. N-1,3-benzodioxol-5-yl-3,6-dichloro-N-ethyl-1-benzothiophene-2-carboxamide Inhibitor has a high affinity for N-1,3-benzodioxol-5-yl-3,6-dichloro-N-ethyl-1-benzothiophene-2-carboxamide and has been shown to be selective for this transporter over other monoamine transporters.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-3,6-dichloro-N-ethyl-1-benzothiophene-2-carboxamide Inhibitor has been shown to increase extracellular serotonin levels in the brain, which is associated with an improvement in mood and reduction in anxiety. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the stress response. N-1,3-benzodioxol-5-yl-3,6-dichloro-N-ethyl-1-benzothiophene-2-carboxamide Inhibitor has been shown to have a favorable pharmacokinetic profile and is well-tolerated in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-1,3-benzodioxol-5-yl-3,6-dichloro-N-ethyl-1-benzothiophene-2-carboxamide Inhibitor in lab experiments is its high selectivity for N-1,3-benzodioxol-5-yl-3,6-dichloro-N-ethyl-1-benzothiophene-2-carboxamide over other monoamine transporters. This allows researchers to study the specific effects of serotonin on various physiological and behavioral processes. However, one of the limitations of using N-1,3-benzodioxol-5-yl-3,6-dichloro-N-ethyl-1-benzothiophene-2-carboxamide Inhibitor is its potential for off-target effects on other neurotransmitter systems. This can complicate the interpretation of results and requires careful consideration in experimental design.

Future Directions

There are several future directions for the study of N-1,3-benzodioxol-5-yl-3,6-dichloro-N-ethyl-1-benzothiophene-2-carboxamide Inhibitor. One potential area of research is the development of more selective and potent N-1,3-benzodioxol-5-yl-3,6-dichloro-N-ethyl-1-benzothiophene-2-carboxamide inhibitors. Another area of research is the investigation of the long-term effects of N-1,3-benzodioxol-5-yl-3,6-dichloro-N-ethyl-1-benzothiophene-2-carboxamide Inhibitor on brain function and behavior. Additionally, the potential use of N-1,3-benzodioxol-5-yl-3,6-dichloro-N-ethyl-1-benzothiophene-2-carboxamide Inhibitor in combination with other drugs for the treatment of psychiatric disorders is an area of interest. Finally, the investigation of the potential use of N-1,3-benzodioxol-5-yl-3,6-dichloro-N-ethyl-1-benzothiophene-2-carboxamide Inhibitor in the treatment of other disorders, such as chronic pain and drug addiction, is an important direction for future research.
Conclusion:
In conclusion, N-1,3-benzodioxol-5-yl-3,6-dichloro-N-ethyl-1-benzothiophene-2-carboxamide Inhibitor is a potential drug molecule that has shown promising results in treating various psychiatric disorders. Its selective inhibition of N-1,3-benzodioxol-5-yl-3,6-dichloro-N-ethyl-1-benzothiophene-2-carboxamide and favorable pharmacokinetic profile make it an attractive candidate for further research. The study of N-1,3-benzodioxol-5-yl-3,6-dichloro-N-ethyl-1-benzothiophene-2-carboxamide Inhibitor has the potential to lead to the development of more effective treatments for psychiatric disorders and other conditions.

Synthesis Methods

The synthesis of N-1,3-benzodioxol-5-yl-3,6-dichloro-N-ethyl-1-benzothiophene-2-carboxamide Inhibitor involves the reaction of 3,6-dichloro-N-ethyl-1-benzothiophene-2-carboxamide with 1,3-benzodioxole-5-carbaldehyde in the presence of a reducing agent. The reaction yields a white crystalline powder that is further purified by recrystallization. The purity of the final product is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3,6-dichloro-N-ethyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO3S/c1-2-21(11-4-6-13-14(8-11)24-9-23-13)18(22)17-16(20)12-5-3-10(19)7-15(12)25-17/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMIHVMKPBARDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC2=C(C=C1)OCO2)C(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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